molecular formula C7H9NO B2551462 (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile CAS No. 1727-96-4

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

Cat. No. B2551462
CAS RN: 1727-96-4
M. Wt: 123.155
InChI Key: SOCKWJNQKNADLU-LYFYHCNISA-N
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Description

“(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile” is a chemical compound with the molecular formula C8H11N . It is also known as 2-Norbornanecarbonitrile .


Molecular Structure Analysis

The molecular structure of “(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile” can be analyzed using its InChI code and SMILES string . These codes provide a unique representation of the compound’s structure, including its stereochemistry.

Scientific Research Applications

Construction of Bicyclic Systems

A novel method for constructing a 7-oxabicyclo[2.2.1]heptane skeleton was developed, utilizing cis-3,4-epoxy-1-cyclohexanol derivatives prepared from 3-cyclohexen-1-ol derivatives via stereoselective epoxidation. This method, involving heating with lithium iodide in propionitrile, transforms the cis-epoxy alcohol into the 7-oxabicyclo[2.2.1]heptane derivative in high yield, indicating its potential for synthesizing complex bicyclic structures efficiently (Iwakura et al., 2017).

Synthesis of Novel Epibatidine Analogues

The synthesis of epibatidine analogues was achieved through a straightforward one-pot method for synthesizing 7-azabicyclo[2.2.1]heptane-1-carbonitriles, starting from cyclohexanones. This method highlights the capability of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile to serve as a precursor in the synthesis of complex nitrogen-containing compounds, offering insights into its applicability in pharmaceutical research (Heugebaert et al., 2010).

Gas Hydrate Promotion

A study on oxabicyclic compounds, including 7-oxabicyclo[2.2.1]heptane, as novel promoters for gas hydrates demonstrated their potential in engineering and scientific research. These compounds significantly improve the thermodynamic stability of gas hydrate systems, suggesting their utility in hydrate-based technologies (Seol et al., 2020).

Enantiomerically Pure Compounds

The preparation of enantiomerically pure 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one from (±)-1 demonstrates the significance of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile in the synthesis of chiral building blocks for terpenoids, highlighting its role in the total synthesis of complex natural products (Yu, 2005).

Anti-HIV Activity

A study synthesizing 7-oxabicyclo[2.2.1]heptane-3-alkoxyl-carbonyl-2-dicarboxylic acids from 7-oxabicyclo[2.2.1]heptane-5-ene-2,3-dicarboxylic acid showed potential anti-HIV-1 activity. This suggests the compound's utility in developing therapeutic agents against HIV (Song Dan-qing, 2009).

Safety And Hazards

Bicyclo[2.2.1]heptane-2-carbonitrile, a similar compound, is classified as an extremely hazardous substance in the United States as defined in Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act (42 U.S.C. 11002), and is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .

properties

IUPAC Name

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCKWJNQKNADLU-LYFYHCNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1O2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

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